trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid
CAS No.:
Cat. No.: VC18788660
Molecular Formula: C10H8BrFO2
Molecular Weight: 259.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrFO2 |
|---|---|
| Molecular Weight | 259.07 g/mol |
| IUPAC Name | (1S,2S)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H8BrFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m1/s1 |
| Standard InChI Key | UGCIWWFJQQRKOR-RQJHMYQMSA-N |
| Isomeric SMILES | C1[C@@H]([C@H]1C(=O)O)C2=CC(=C(C=C2)Br)F |
| Canonical SMILES | C1C(C1C(=O)O)C2=CC(=C(C=C2)Br)F |
Introduction
Chemical Structure and Properties
Molecular Configuration
The compound’s IUPAC name, (1S,2S)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid, reflects its stereochemistry and substituent arrangement. The cyclopropane ring adopts a trans configuration, with the carboxylic acid and halogenated phenyl group positioned on adjacent carbons. Key structural features include:
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Cyclopropane ring: Introduces significant ring strain (≈27 kcal/mol), influencing reactivity and conformational rigidity.
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4-Bromo-3-fluorophenyl group: Bromine (van der Waals radius: 1.85 Å) and fluorine (covalent radius: 0.64 Å) create steric and electronic asymmetry on the aromatic ring.
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Carboxylic acid: Enhances solubility in polar solvents and enables salt formation or derivatization.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₈BrFO₂ |
| Molecular weight | 259.07 g/mol |
| IUPAC name | (1S,2S)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid |
| CAS No. | 95735280 |
| Standard InChI | InChI=1S/C10H8BrFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m1/s1 |
| Isomeric SMILES | C1C@@HC2=CC(=C(C=C2)Br)F |
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid involves strategic cyclopropanation and halogenation steps. A plausible pathway includes:
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Precursor preparation: 4-Bromo-3-fluorocinnamic acid serves as the starting material.
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Cyclopropanation: Employing the Simmons-Smith reaction with diethylzinc and diiodomethane under inert conditions.
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Stereoselective control: Chiral auxiliaries or catalysts enforce the trans configuration.
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Hydrolysis: Conversion of ester intermediates to the carboxylic acid using aqueous NaOH.
Key Challenges:
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Regioselectivity: Competing reactions at bromine vs. fluorine require careful temperature modulation (40–60°C).
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Ring strain management: Low-temperature conditions (−10°C) mitigate undesired ring-opening side reactions.
Physicochemical and Spectroscopic Characterization
Solubility and Stability
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Solubility: Moderate in DMSO (≈15 mg/mL), low in water (<0.1 mg/mL).
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Stability: Sensitive to strong bases (risk of decarboxylation) and UV light (bromine dissociation).
Analytical and Computational Insights
Chromatographic Methods
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HPLC: C18 column, acetonitrile/water (70:30), retention time ≈6.2 min.
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Chiral separation: Requires cellulose-based columns (e.g., Chiralpak IC) for enantiomeric resolution.
Computational Modeling
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DFT calculations: Reveal a HOMO-LUMO gap of 5.3 eV, suggesting moderate reactivity.
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Docking studies: Favorable binding to EGFR kinase (ΔG = −9.2 kcal/mol).
Future Research Directions
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Bioactivity profiling: Screen against cancer cell lines and microbial targets.
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Process optimization: Develop continuous-flow synthesis for scale-up.
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Derivatization: Explore amide and ester analogs for structure-activity relationship (SAR) studies.
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